molecular formula C31H26ClNO4 B012387 Fmoc-O-benzyl-L-tyrosyl chloride CAS No. 103321-60-4

Fmoc-O-benzyl-L-tyrosyl chloride

Cat. No. B012387
M. Wt: 512 g/mol
InChI Key: GKHIGWPLGJZONE-LJAQVGFWSA-N
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Description

Synthesis Analysis

Fmoc-amino acid chlorides, such as Fmoc-O-benzyl-L-tyrosyl chloride, can be synthesized through reactions involving Fmoc-protected amino acids with reagents like t-butyldimethylsilyloxy benzotriazole in organic media. This method is notable for its fast, racemization-free coupling, and easy workup and isolation of the product, as demonstrated in the synthesis of β-casomorphin (Tantry, Mathad, & Babu, 2003).

Molecular Structure Analysis

The structural analysis and development of Fmoc-amino acid derivatives, like Fmoc-O-benzyl-L-tyrosyl chloride, have been detailed through various synthesis strategies, demonstrating their utility in producing peptides with specific properties. This includes the synthesis of fluorosulfated tyrosine for the incorporation into peptides, showcasing the adaptability of Fmoc-amino acid chlorides in modifying peptide characteristics (Chen et al., 2016).

Chemical Reactions and Properties

Fmoc-O-benzyl-L-tyrosyl chloride participates in reactions that enable the formation of complex peptide structures without racemization. The use of Fmoc-amino acid chlorides with reagents like 1-hydroxybenzotriazole potassium salt (KOBt) in solid-phase peptide synthesis highlights their effectiveness in producing peptides with high purity and yield, as exemplified in the synthesis of opioid peptides and laminin fragments (Sivanandaiah, Sureshbabu, & Gangadhar, 1994).

Physical Properties Analysis

The physical properties of Fmoc-amino acid derivatives are crucial for their application in peptide synthesis. Studies on the self-assembly and hydrogelation of Fmoc-protected amino acids, including Fmoc-phenylalanine and Fmoc-tyrosine derivatives, shed light on how minimal atomic substitutions can influence self-assembly rates and the rheological properties of the resultant hydrogels (Ryan, Anderson, & Nilsson, 2010).

Chemical Properties Analysis

Fmoc-O-benzyl-L-tyrosyl chloride's chemical properties, particularly its reactivity in peptide bond formation, are central to its role in peptide synthesis. The ability to use Fmoc-amino acid chlorides for rapid and efficient coupling in peptide synthesis, as well as for modifications such as the introduction of fluorosulfated tyrosine into peptides, demonstrates the chemical versatility and utility of these compounds in advancing peptide research and development (Falb, Yechezkel, Salitra, & Gilon, 1999).

Scientific Research Applications

Hydrogel Formation and Self-Assembly

Fmoc-protected amino acids, including derivatives of Fmoc-tyrosine, have been shown to undergo efficient self-assembly and promote hydrogelation in aqueous solvents. These processes are influenced by the electronic and steric effects of substitutions on the benzyl side-chain, affecting the self-assembly rate and rheological properties of the resultant hydrogels. This demonstrates the capacity of atomic substitutions to fine-tune the properties of hydrogelators for potential applications in biomedicine and materials science (Ryan, Anderson, & Nilsson, 2010).

Analytical Chemistry

The derivative has been employed in the derivatization of biogenic amines for their determination in tea infusions by high-performance liquid chromatography (HPLC). This application underscores the reagent's utility in enhancing the detectability and resolution of analytes in complex biological matrices, facilitating their quantitative analysis (Brückner, Flassig, & Kirschbaum, 2012).

Enzyme-initiated Gelation

Research on enzyme-initiated self-assembly of Fmoc-tyrosine hydrogels has highlighted the ability to control the stiffness of nanostructured hydrogels through enzymatic dephosphorylation. This finding is significant for developing cost-effective gel systems with potential applications in three-dimensional cell culture (Thornton, Smith, Merry, & Ulijn, 2009).

Synthesis of Complex Peptides

The compound has facilitated the synthesis of peptides, such as β-casomorphin, through coupling reactions carried out in organic media. This application exemplifies the role of Fmoc-amino acid chlorides in peptide synthesis, offering a fast, racemization-free method for constructing complex peptide structures (Tantry, Mathad, & Babu, 2003).

Advanced Materials and NMR Spectroscopy

Furthermore, the synthesis of novel amino acid derivatives for applications in nuclear magnetic resonance (NMR) spectroscopy demonstrates the compound's utility in creating highly fluorinated amino acids for enhanced detection and analysis in peptides (Tressler & Zondlo, 2016).

Safety And Hazards


  • Irritant : Avoid skin and eye contact. Use appropriate protective gear.

  • Toxicity : Handle with care; follow safety protocols.

  • Incompatibility : Avoid contact with strong bases and reducing agents.


Future Directions

Research on Fmoc-O-benzyl-L-tyrosyl chloride continues to explore its applications in peptide chemistry, drug development, and bioconjugation. Further investigations may focus on optimizing synthetic routes, enhancing stability, and developing novel derivatives.


properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26ClNO4/c32-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)33-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,33,35)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHIGWPLGJZONE-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)Cl)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)Cl)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201117204
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-O-benzyl-L-tyrosyl chloride

CAS RN

103321-60-4
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103321-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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